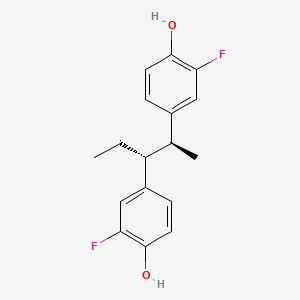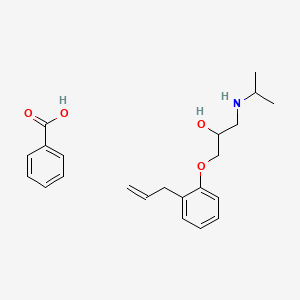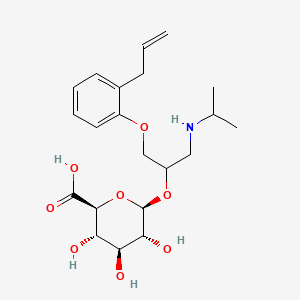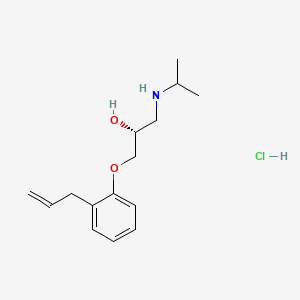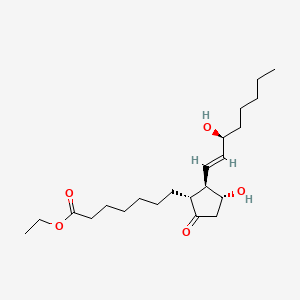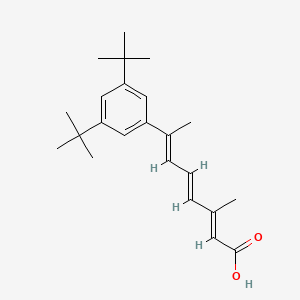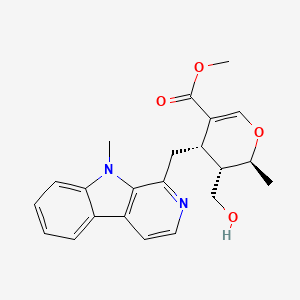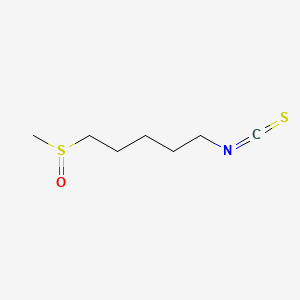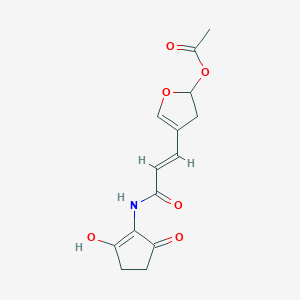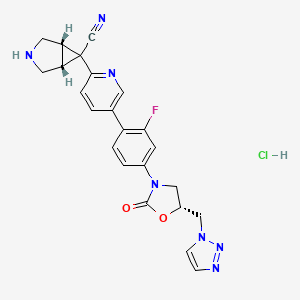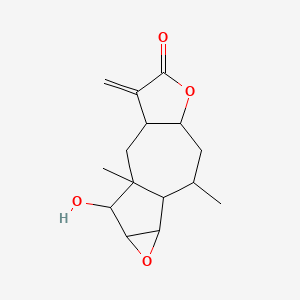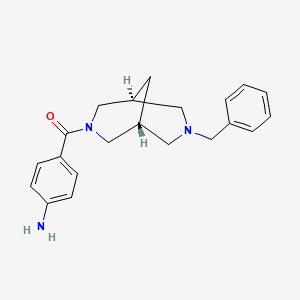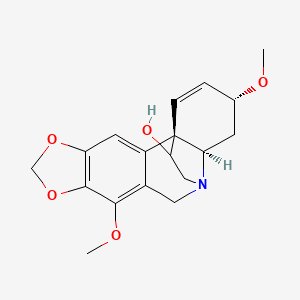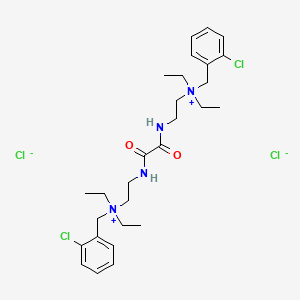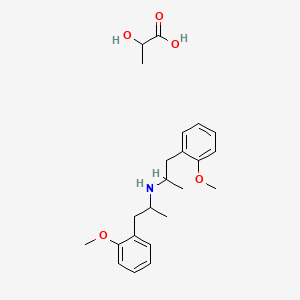
Bimethoxycaine lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bimethoxycaine lactate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Role in Peritoneal Dialysis Solutions
Bimethoxycaine lactate has been explored in the context of peritoneal dialysis solutions. Studies like the one conducted by Feriani et al. (1998) have evaluated the effectiveness of lactate-buffered solutions in peritoneal dialysis. Lactate-buffered solutions were compared with bicarbonate-buffered solutions, focusing on their safety, efficacy, and therapeutic value in long-term tolerance studies (Feriani et al., 1998).
2. Metabolic Biomarkers in Cancer Research
In cancer research, lactate's role as a metabolic biomarker has been explored. Tessem et al. (2008) investigated lactate and alanine as metabolic biomarkers of prostate cancer, utilizing high-resolution magic angle spinning (HR-MAS) spectroscopy of biopsy tissues. This research highlights lactate's significance in distinguishing between benign and malignant biopsies (Tessem et al., 2008).
3. Brain Metabolism and Neurology
Lactate's role in brain metabolism has been a subject of research, as indicated by Smith et al. (2003), who examined the effect of lactate on global brain glucose uptake in euglycemic human subjects. Their study suggests that lactate, rather than glucose, might be a preferred fuel for neuronal metabolism (Smith et al., 2003).
4. Biofuel and Energy Applications
Shitanda et al. (2019) researched the development of a high-power lactate/O2 enzymatic biofuel cell. This study is significant in the context of renewable energy sources and presents lactate as a potential fuel for biofuel cells (Shitanda et al., 2019).
5. Therapeutic Targets in Medical Treatments
Bergersen (2015) discussed lactate's role as a potential therapeutic target, particularly in the context of brain signals and metabolism. The study focuses on lactate transport and signaling in the brain, considering its implications for new therapeutic drugs and interventions (Bergersen, 2015).
Eigenschaften
CAS-Nummer |
24407-55-4 |
|---|---|
Produktname |
Bimethoxycaine lactate |
Molekularformel |
C23H33NO5 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-hydroxypropanoic acid;1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine |
InChI |
InChI=1S/C20H27NO2.C3H6O3/c1-15(13-17-9-5-7-11-19(17)22-3)21-16(2)14-18-10-6-8-12-20(18)23-4;1-2(4)3(5)6/h5-12,15-16,21H,13-14H2,1-4H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
GTSJIKRGTDYCEG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC.CC(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]C(C)CC2=CC=CC=C2OC.CC(C(=O)[O-])O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bimethoxycaine lactate; NSC 9108; NSC-9108; NSC9108; U-0045; U 0045; U0045; Isocaine lactate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



